Physicochemical characteristics of N-propyl azetidine-2-carboxylic acid
Physicochemical characteristics of N-propyl azetidine-2-carboxylic acid
Physicochemical Profiling and Synthetic Utilities of N-Propyl Azetidine-2-Carboxylic Acid: A Technical Whitepaper
Introduction & Structural Significance
Azetidine-2-carboxylic acid (Aze) is a highly strained, non-proteinogenic amino acid that serves as a four-membered lower homologue of proline. In modern medicinal chemistry and peptidomimetic design, the functionalization of the azetidine ring—specifically via N-alkylation to yield derivatives like N-propyl azetidine-2-carboxylic acid—has emerged as a sophisticated strategy to modulate pharmacokinetic profiles[1].
While naturally occurring, unsubstituted Aze is known to cause proteotoxicity because prolyl-tRNA-synthetase mistakenly incorporates it into nascent proteins in place of proline[2][3]. However, the N-propylation of this scaffold converts the secondary amine into a sterically hindered tertiary amine. This critical modification not only abolishes tRNA misincorporation but also introduces a tunable lipophilic vector, making N-propyl azetidine-2-carboxylic acid an exceptionally valuable, conformationally restricted building block for drug discovery[1][4].
Physicochemical Characteristics & Conformational Dynamics
The addition of an N-propyl group fundamentally alters the physicochemical baseline of the azetidine core. Unsubstituted Aze is highly hydrophilic, possessing a LogP of approximately -3.0[5]. The propyl chain shields the zwitterionic core, significantly enhancing its lipophilicity and rendering the molecule more suitable for penetrating lipid bilayers.
Table 1: Quantitative Physicochemical Profile
| Parameter | Value | Causality / Structural Significance |
| Chemical Formula | C₇H₁₃NO₂ | Reflects the N-propylation of the base C₄H₇NO₂ core[5]. |
| Molecular Weight | 143.18 g/mol | Low molecular weight ensures high ligand efficiency and strict compliance with Lipinski’s Rule of Five[6]. |
| Ring Strain | ~25.4 kcal/mol | The severe deviation from ideal sp³ bond angles drives unique orbital hybridization, acting as a rigid conformational lock[7]. |
| LogP (Estimated) | -1.5 to -1.0 | The propyl group increases lipophilicity compared to the highly polar unsubstituted Aze (LogP -3.0)[5]. |
| Stereochemistry | (S) and (R) forms | Commercially available as the (S)-enantiomer (CAS 255882-97-4)[6] and the (2R)-enantiomer (CAS 255883-23-9)[8]. |
Conformational Dynamics: The thermodynamic behavior of this molecule is dominated by its ~25.4 kcal/mol ring strain[7]. Unlike the flexible five-membered pyrrolidine ring of proline, the azetidine ring restricts nitrogen inversion and ring puckering. When N-propyl azetidine-2-carboxylic acid is incorporated into a peptide backbone, the reduced ring size accelerates amide rotation velocities by 3–4 orders of magnitude while heavily biasing the cis/trans amide equilibrium toward specific trans-amide conformations[2]. This allows medicinal chemists to predictably rigidify peptide backbones, reducing the entropic penalty upon target receptor binding.
Logical Relationships in Drug Design
Structural features of N-propyl azetidine-2-carboxylic acid and their pharmacological impacts.
Synthetic Methodology: Self-Validating Reductive Amination
To synthesize N-propyl azetidine-2-carboxylic acid, reductive amination is the preferred route. Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and risks racemization of the alpha-chiral center. The following protocol utilizes a chemoselective, self-validating workflow.
Protocol: Synthesis of (S)-N-Propyl Azetidine-2-Carboxylic Acid Objective: Selective N-alkylation of the secondary amine of (S)-azetidine-2-carboxylic acid via reductive amination.
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Step 1: Iminium Intermediate Formation
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Action: Suspend 10.0 mmol of (S)-azetidine-2-carboxylic acid in 20 mL of anhydrous methanol. Add 12.0 mmol of propionaldehyde dropwise under an inert argon atmosphere.
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Causality: Methanol effectively solvates the zwitterionic starting material. The 1.2x stoichiometric excess of propionaldehyde drives the thermodynamic equilibrium toward the hemiaminal intermediate without causing downstream purification issues.
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Step 2: Acidic Catalysis
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Action: Introduce glacial acetic acid (approx. 0.1 eq) to adjust the solution to pH ~5.0.
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Causality: Precise pH control is critical. A mildly acidic environment protonates the hydroxyl group of the hemiaminal, facilitating dehydration to form the reactive iminium ion. If the pH drops below 4, the aldehyde oxygen protonates, leading to side reactions; if above 6, dehydration stalls.
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Step 3: Chemoselective Reduction
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Action: Cool the reaction to 0°C. Add 15.0 mmol of sodium triacetoxyborohydride (STAB) portion-wise over 30 minutes. Stir for 12 hours at room temperature.
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Causality: STAB is specifically chosen over sodium borohydride because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This ensures it selectively reduces the highly electrophilic iminium ion without reducing the unreacted propionaldehyde into propanol. The 0°C initiation controls the exothermic hydride transfer, preventing thermally-induced ring-opening of the highly strained azetidine ring[7].
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Step 4: Quenching and Cation-Exchange Isolation
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Action: Quench with 5 mL of water. Remove methanol under reduced pressure. Load the aqueous residue onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash with deionized water until neutral, then elute the product with 2M aqueous ammonia. Lyophilize the eluate.
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Causality (Self-Validation): Because the final product is a highly polar zwitterion, standard silica gel chromatography will fail due to irreversible retention. Cation-exchange chromatography exploits the molecule's basic tertiary amine, trapping it on the resin while neutral byproducts wash away. Elution with ammonia deprotonates the amine, releasing the pure product in a self-sorting, highly validated purification step.
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References
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(2R)-1-propylazetidine-2-carboxylic acid — Chemical Substance Information, NextSDS,[Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry, ChemRxiv,[Link]
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Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review, ResearchGate,[Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC Publishing,[Link]
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Proline Analogues, Chemical Reviews (ACS Publications),[Link]
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Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783), FooDB,[Link]
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Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants, National Institutes of Health (NIH),[Link]
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